molecular formula C17H20N2O4 B2499589 N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide CAS No. 1705986-55-5

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

Cat. No.: B2499589
CAS No.: 1705986-55-5
M. Wt: 316.357
InChI Key: KCVGEXJYMIHDOT-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a methoxy group, and an oxalamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide typically involves the following steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.

    Preparation of the oxalamide: The furan-2-ylmethylamine is then reacted with oxalyl chloride to form the corresponding oxalamide intermediate.

    Introduction of the methoxy and o-tolyl groups: The final step involves the reaction of the oxalamide intermediate with 2-methoxy-2-(o-tolyl)ethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy and o-tolyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the oxalamide moiety may produce corresponding diamines.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan ring and oxalamide moiety may interact with enzymes or receptors, leading to modulation of biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-(furan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide
  • N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylethyl)oxalamide
  • N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(p-tolyl)ethyl)oxalamide

Uniqueness

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is unique due to the presence of the o-tolyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-12-6-3-4-8-14(12)15(22-2)11-19-17(21)16(20)18-10-13-7-5-9-23-13/h3-9,15H,10-11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVGEXJYMIHDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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